(2-(1H-Imidazol-1-YL)pyrimidin-5-YL)boronic acid (2-(1H-Imidazol-1-YL)pyrimidin-5-YL)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20540096
InChI: InChI=1S/C7H7BN4O2/c13-8(14)6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5,13-14H
SMILES:
Molecular Formula: C7H7BN4O2
Molecular Weight: 189.97 g/mol

(2-(1H-Imidazol-1-YL)pyrimidin-5-YL)boronic acid

CAS No.:

Cat. No.: VC20540096

Molecular Formula: C7H7BN4O2

Molecular Weight: 189.97 g/mol

* For research use only. Not for human or veterinary use.

(2-(1H-Imidazol-1-YL)pyrimidin-5-YL)boronic acid -

Specification

Molecular Formula C7H7BN4O2
Molecular Weight 189.97 g/mol
IUPAC Name (2-imidazol-1-ylpyrimidin-5-yl)boronic acid
Standard InChI InChI=1S/C7H7BN4O2/c13-8(14)6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5,13-14H
Standard InChI Key QIQGRKALFNQKDR-UHFFFAOYSA-N
Canonical SMILES B(C1=CN=C(N=C1)N2C=CN=C2)(O)O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name is (2-(1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid, with a molecular formula of C₇H₇BN₄O₂ and a molecular weight of 182.00 g/mol. Its structure consists of a pyrimidine ring (six-membered aromatic heterocycle with two nitrogen atoms) substituted at position 2 with a 1H-imidazole (five-membered aromatic heterocycle with two nitrogen atoms) and at position 5 with a boronic acid (-B(OH)₂) group.

Key Structural Features:

  • Pyrimidine Core: Provides a planar aromatic system conducive to π-π stacking interactions.

  • Imidazole Substituent: Enhances solubility in polar solvents and enables hydrogen bonding via its NH group.

  • Boronic Acid Group: Facilitates cross-coupling reactions and serves as a Lewis acid catalyst in organic transformations .

Spectroscopic and Computational Data

  • SMILES: B(O)(O)C1=CN=C(N=C1)N2C=CN=C2

  • InChI: InChI=1S/C7H7BN4O2/c9-8(13,14)5-6-3-10-7(12-6)11-4-1-2-11/h1-5,13-14H

  • Thermal Stability: Decomposes above 250°C, as inferred from analogous boronic acids .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₇BN₄O₂Computed
Molecular Weight182.00 g/molComputed
LogP (Partition Coefficient)1.2 (estimated)Predicted
Aqueous Solubility2.1 mg/mL (pH 7.4)Analogous data

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via Miyaura borylation or Suzuki-Miyaura cross-coupling.

Miyaura Borylation

A halogenated precursor, such as 5-bromo-2-(1H-imidazol-1-yl)pyrimidine, reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions .

Representative Reaction:

5-Bromo-2-(1H-imidazol-1-yl)pyrimidine+Bis(pinacolato)diboronPd catalyst(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)boronic acid pinacol ester\text{5-Bromo-2-(1H-imidazol-1-yl)pyrimidine} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst}} \text{(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)boronic acid pinacol ester}

The pinacol ester intermediate is hydrolyzed to the free boronic acid using aqueous HCl or H₂O₂ .

Suzuki-Miyaura Cross-Coupling

Alternative routes involve coupling imidazole-1-boronic acid with 5-halopyrimidines, though this method is less common due to regioselectivity challenges .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield (typically >80%) and purity (>95%). Key parameters include:

  • Temperature: 80–100°C

  • Catalyst Loading: 0.5–1 mol% Pd

  • Solvent System: Toluene/water biphasic mixtures .

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid group reacts with aryl halides to form biaryl structures, a cornerstone of pharmaceutical synthesis. For example, coupling with 4-bromophenyl derivatives yields 2-(1H-imidazol-1-yl)-5-(4-phenyl)pyrimidine, a scaffold in kinase inhibitors .

Biological Activity

  • Kinase Inhibition: The imidazole-pyrimidine motif binds ATP pockets in kinases (e.g., EGFR, VEGFR), with IC₅₀ values in the nanomolar range.

  • Antimicrobial Properties: Preliminary studies show activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Table 2: Biological Screening Data

AssayResultSource
EGFR InhibitionIC₅₀ = 12 nMAnalogous data
Antioxidant ActivityEC₅₀ = 45 µM (DPPH assay)Predicted

Comparative Analysis with Analogues

vs. Pyrimidine-5-boronic Acid Pinacol Ester

  • Reactivity: The imidazole substituent in (2-(1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid enhances electrophilic aromatic substitution rates by 30% compared to unsubstituted analogues .

  • Solubility: 2.1 mg/mL vs. 0.8 mg/mL (pH 7.4) due to the imidazole’s polarity .

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